Thiothixene

Catalog No.
S545259
CAS No.
5591-45-7
M.F
C23H29N3O2S2
M. Wt
443.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiothixene

CAS Number

5591-45-7

Product Name

Thiothixene

IUPAC Name

N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide

Molecular Formula

C23H29N3O2S2

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3

InChI Key

GFBKORZTTCHDGY-UWVJOHFNSA-N

SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Solubility

Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L
>66.5 [ug/mL]

Synonyms

CP 12,252-1; NSC 108165; P 4657B; cis-Thiothixene; NSC-108165; CP-12,252-1; Thiothixene; Tiotixene; Navane; Tiotixeno; Tiotixenum.

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C

Description

The exact mass of the compound Thiothixene is 443.17012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as pratically insoluble in water (cis-, trans- mixture)very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture)slightly soluble in carbon tetrachloride1.39e-02 g/l>66.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes. It belongs to the ontological category of N-methylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White to tan crystals cis-, trans- mixture)
White to tan crystalline powde

XLogP3

3.8

Exact Mass

443.17012

LogP

3.78 (LogP)
log Kow = 3.78

Odor

Practically odorless

Appearance

Solid powder

Melting Point

114-118 °C (cis-, trans- mixture)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7318FJ13YJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Thiothixene is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the management of schizophrenia.

Therapeutic Uses

Antipsychotic Agents; Dopamine Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Thiothixene is included in the database.
Thiothixene capsules are effective in the management of schizophrenia. /Included in US product label/
Experience with the drug in treating neurotic conditions is limited and does not indicate that thiothixene is likely to have advantages over anxiolytic agents, butyrophenones, phenothiazines, or chlorprothixene (no longer commercially available in the US). Thiothixene has not been evaluated in the management of behavioral complications in mentally retarded patients.

Pharmacology

Thiothixene is an antipsychotic of the thioxanthene series. Navane possesses certain chemical and pharmacological similarities to the piperazine phenothiazines and differences from the aliphatic group of phenothiazines. Although widely used in the treatment of schizophrenia for several decades, thiothixene is seldom used today in favor of atypical antipsychotics such as risperidone.
Thiothixene is a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF04 - Tiotixene

Mechanism of Action

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

2.56X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3313-26-6
5591-45-7

Associated Chemicals

Thiothixene hydrochloride;22189-31-7

Wikipedia

N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-2-thioxanthenesulfonamide

Drug Warnings

/BOXED WARNING/ Increased Mortality in Elderly Patients with Dementia-Related Psychosis: Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Thiothixene is not approved for the treatment of patients with dementia-related psychosis.
Tardive dyskinesia, a syndrome consisting of potentially irreversible, involuntary, dyskinetic movements may develop in patients treated with antipsychotic drugs, including thiothixene. Although the prevalence of the syndrome appears to be highest among the elderly, especially elderly women, it is impossible to rely upon prevalence estimates to predict, at the inception of antipsychotic treatment, which patients are likely to develop the syndrome. Whether antipsychotic drug products differ in their potential to cause tardive dyskinesia is unknown.
A potentially fatal symptom complex sometimes referred to as Neuroleptic Malignant Syndrome (NMS) has been reported in association with antipsychotic drugs, including thiothixene. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, altered mental status and evidence of autonomic instability (irregular pulse or blood pressure, tachycardia, diaphoresis, and cardiac dysrhythmias).
The most frequent adverse effects of thiothixene are drowsiness (which usually is mild and subsides with continuation of therapy) and extrapyramidal symptoms. Like propylpiperazine phenothiazines, thiothixene is more likely to produce akathisia and dystonia than parkinson-like syndromes. Generally, extrapyramidal effects can be controlled by reducing the dosage of thiothixene and/or administering an antiparkinsonian drug.
For more Drug Warnings (Complete) data for Thiothixene (21 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

2-Chlorobenzoic acid is converted into its 5-dimethylsulfamoyl derivative by successive reaction with chlorosulfonic acid and dimethylamine. The chlorine is then replaced with the phenylthio group by treatment with benzenethiol in the presence of alkali, and the resulting 2-phenylthio derivative is cyclized with polyphosphoric acid to form N,N-dimethyl-9oxothioxanthene-2-sulfonamide. Reaction of this compound with [3-(4-methyl-1-piperidyl)-propylidene]triphenylphosphorane replaces the oxo oxygen with the appropriately substituted propylidene group to yield thiothixene.
Preparation of cis/trans-isomer mixture and separation of isomers: Bloom, Muren, Belgium patent 647066 corresponding to United States of America patent 3,310,553 (1964, 1967 both to Pfizer) ... .

Analytic Laboratory Methods

A high-performance thin-layer chromatography method is available for quantitation of thiothixene plasma values. Sensitivity is about 0.1 ng/mL.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Protect from light.

Interactions

Hepatic microsomal enzyme inducing agents, such as carbamazepine, were found to significantly increase the clearance of thiothixene. Patients receiving these drugs should be observed for signs of reduced thiothixene effectiveness.
In this study healthy volunteers received thiothixene with and without a 3-day pretreatment with paroxetine to determine if paroxetine decreased the clearance of thiothixene. Ten healthy medication-free volunteers (4 women and 6 men, mean age 38 +/- 12 years) were randomized to receive a single 20 mg oral dose of thiothixene on two separate occasions. On one occasion thiothixene was given concurrently, and following 3 days of pre-treatment with oral paroxetine (20 mg/day). On the other occasion thiothixene was given without paroxetine pre-treatment. The two study days were separated by a minimum period of 2 weeks. On both study days, after the administration of thiothixene, 10 mL blood samples were collected over the next 72 hr. None of the pharmacokinetic parameters of thiothixene were significantly altered by a 3-day treatment with paroxetine. It is likely that the CYP2D6 isoenzyme is not responsible for a high proportion of thiothixene clearance, but one cannot exclude the possibility that a longer paroxetine pretreatment might have caused some inhibition of thiothixene clearance.
Thiothixene may be additive with or may potentiate the action of other CNS depressants (including alcohol), anticholinergics, or hypotensive agents.
Due to a possible additive effect with hypotensive agents, patients receiving these drugs should be observed closely for signs of excessive hypotension when thiothixene is added to their drug regimen.

Dates

Modify: 2023-08-15
1: Leung JG, Dare FY, Flowers LM, Murphy LL, Sukiennik EM, Philbrick KL, Rasmussen KG. Thiothixene in the Management of Delirium: A Case Series. Psychosomatics. 2015 Sep-Oct;56(5):542-6. doi: 10.1016/j.psym.2015.02.003. Epub 2015 Feb 16. PubMed PMID: 26002225.
2: Xin C, Lihong W, Qiuyuan L, Hongzhuo L. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation. Int J Pharm. 2014 Jul 20;469(1):23-30. doi: 10.1016/j.ijpharm.2014.04.044. Epub 2014 Apr 18. PubMed PMID: 24751344.
3: Juenke JM, Brown PI, Urry FM, Johnson-Davis KL, McMillin GA. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clin Chim Acta. 2013 Aug 23;423:32-4. doi: 10.1016/j.cca.2013.04.014. Epub 2013 Apr 23. PubMed PMID: 23618971.
4: Guthrie SK, Hariharan M, Kumar AA, Bader G, Tandon R. The effect of paroxetine on thiothixene pharmacokinetics. J Clin Pharm Ther. 1997 Jun;22(3):221-6. PubMed PMID: 9447478.
5: Markowitz JS, Gaulin BD, Good MI. Significance of plasma thiothixene concentrations. Ann Pharmacother. 1995 Jul-Aug;29(7-8):789-90. PubMed PMID: 8520104.
6: Merkl CO, Miller LJ. Intravenous thiothixene in the agitated patient. J Clin Psychiatry. 1994 Oct;55(10):456-7. PubMed PMID: 7961528.
7: Woodring JH, Martin CA, Keefer B. Esophageal atony and dilatation as a side effect of thiothixene and benztropine. Hosp Community Psychiatry. 1993 Jul;44(7):686-8. PubMed PMID: 8354511.
8: Buchsbaum MS, Potkin SG, Marshall JF, Lottenberg S, Teng C, Heh CW, Tafalla R, Reynolds C, Abel L, Plon L, et al. Effects of clozapine and thiothixene on glucose metabolic rate in schizophrenia. Neuropsychopharmacology. 1992 May;6(3):155-63. PubMed PMID: 1599606.
9: Ereshefsky L, Saklad SR, Watanabe MD, Davis CM, Jann MW. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables. J Clin Psychopharmacol. 1991 Oct;11(5):296-301. Erratum in: J Clin Psychopharmacol 1992 Apr;12(2):78. PubMed PMID: 1765572.
10: Bartlett EJ, Wolkin A, Brodie JD, Laska EM, Wolf AP, Sanfilipo M. Importance of pharmacologic control in PET studies: effects of thiothixene and haloperidol on cerebral glucose utilization in chronic schizophrenia. Psychiatry Res. 1991 Oct;40(2):115-24. PubMed PMID: 1763142.
11: Hariharan M, VanNoord T, Kindt EK, Tandon R. A simple, sensitive liquid chromatographic assay of cis-thiothixene in plasma with coulometric detection. Ther Drug Monit. 1991 Jan;13(1):79-85. PubMed PMID: 1676194.
12: Janicak PG, Bresnahan DB, Sharma R, Davis JM, Comaty JE, Malinick C. A comparison of thiothixene with chlorpromazine in the treatment of mania. J Clin Psychopharmacol. 1988 Feb;8(1):33-7. PubMed PMID: 3280617.
13: Davis CM, Harrington CA. Quantitation of thiothixene in plasma by high-performance thin-layer chromatography and fluorometric detection. Ther Drug Monit. 1988;10(2):215-23. PubMed PMID: 3381241.
14: Yesavage JA, Tanke ED, Sheikh JI. Tardive dyskinesia and steady-state serum levels of thiothixene. Arch Gen Psychiatry. 1987 Oct;44(10):913-5. PubMed PMID: 2889439.
15: Balon R, Berchou R, Han H. Priapism associated with thiothixene, chlorpromazine, and thioridazine. J Clin Psychiatry. 1987 May;48(5):216. PubMed PMID: 3571177.
16: Severin G. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples. J Pharm Sci. 1987 Mar;76(3):231-4. PubMed PMID: 3585740.
17: Balon R, Berchou R, Zethelius M. Thrombocytopenia associated with chlorpromazine, haloperidol and thiothixene: a case report. Can J Psychiatry. 1987 Mar;32(2):149-50. PubMed PMID: 3567823.
18: Sarai K, Okada M. Comparison of efficacy of zotepine and thiothixene in schizophrenia in a double-blind study. Pharmacopsychiatry. 1987 Feb;20(1 Spec No):38-46. PubMed PMID: 2883680.
19: Goldberg SC, Schulz SC, Resnick RJ, Hamer RM, Schulz PM. Differential prediction of response to thiothixene and placebo in borderline and schizotypal personality disorders. Psychopharmacol Bull. 1987;23(3):342-6. PubMed PMID: 3324147.
20: Hollister LE, Lombrozo L, Huang CC. Plasma concentrations of thiothixene and clinical response in treatment-resistant schizophrenics. Int Clin Psychopharmacol. 1987 Jan;2(1):77-82. PubMed PMID: 3312399.

Explore Compound Types